molecular formula C10H9FO3 B13210912 Ethyl 5-fluoro-2-formylbenzoate

Ethyl 5-fluoro-2-formylbenzoate

Cat. No.: B13210912
M. Wt: 196.17 g/mol
InChI Key: PEVMJBPFWBUFAM-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-formylbenzoate is a fluorinated aromatic ester featuring a formyl group (-CHO) at position 2 and a fluorine atom at position 5 of the benzene ring, with an ethyl ester moiety at the carboxyl position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive aldehyde group enables further derivatization (e.g., condensation reactions or Schiff base formation) . While specific CAS or purity data for the ethyl variant are unavailable in the provided evidence, structural analogs like Mthis compound (CAS 1194374-71-4) are commercially available with >95% purity for research purposes .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 5-fluoro-2-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-6H,2H2,1H3

InChI Key

PEVMJBPFWBUFAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-formylbenzoate typically involves the esterification of 5-fluoro-2-formylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to optimize the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-2-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-fluoro-2-formylbenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require fluorinated aromatic compounds.

    Industry: It is used in the production of materials with specific properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-formylbenzoate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s stability and bioavailability. The formyl group can participate in various biochemical reactions, potentially interacting with enzymes and other molecular targets. The exact pathways and molecular targets would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Methyl 5-Fluoro-2-Formylbenzoate

Structural Similarity: 0.95 This methyl ester analog shares identical substituents (fluorine at position 5, formyl at position 2) but differs in the ester group (methyl vs. ethyl). Research applications include its use as a building block for bioactive molecules, with suppliers like GLPBio offering high-purity (>95%) batches .

Ethyl 4-Fluoro-2,6-Dimethylbenzoate

Structural Similarity : 1.00
Despite the high similarity score, this compound diverges significantly: fluorine is at position 4, and methyl groups occupy positions 2 and 6 instead of a formyl group. The absence of the formyl moiety limits its reactivity in nucleophilic additions, making it less versatile as a synthetic intermediate. However, the ethyl ester and fluorine may contribute to stability in hydrophobic environments.

Methyl 4-Fluoro-2-Methylbenzoate and Methyl 5-Fluoro-2-Methylbenzoate

Structural Similarity : 0.95 (both)
These analogs replace the formyl group with a methyl substituent at position 2. The lack of a reactive aldehyde diminishes their utility in multi-step syntheses but improves stability under basic or nucleophilic conditions. The positional isomerism (fluorine at 4 vs. 5) may influence electronic effects on the aromatic ring, altering reactivity in electrophilic substitution reactions.

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Substituents Similarity Score Purity Price (250 mg)
This compound Not available 5-F, 2-CHO, ethyl ester N/A N/A N/A
Mthis compound 1194374-71-4 5-F, 2-CHO, methyl ester 0.95 >95% 226.00 €
Ethyl 4-fluoro-2,6-dimethylbenzoate 320-96-7 4-F, 2,6-CH₃, ethyl ester 1.00 N/A N/A
Methyl 4-fluoro-2-methylbenzoate 175278-29-2 4-F, 2-CH₃, methyl ester 0.95 N/A N/A

Sources:

Biological Activity

Ethyl 5-fluoro-2-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a formyl group attached to a benzoate structure. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a suitable candidate for various biological applications.

Property Value
Molecular Formula C10H9F O3
Molecular Weight 200.17 g/mol
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. The compound has been tested against various bacterial strains, showcasing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's structure allows it to interact with cellular targets, potentially inhibiting tumor growth.

Cell Line IC50 (µM) Reference
MCF-715.2
A54922.5
NIH/3T3>50

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The fluorine atom enhances electron-withdrawing effects, which can increase the electrophilicity of the carbonyl group in the formyl moiety, facilitating reactions with nucleophiles in biological systems.

Case Studies

  • Antimicrobial Efficacy
    A study involving a series of benzoate derivatives showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
  • Cytotoxicity Assessment
    In a comparative study, this compound was tested alongside other benzoate derivatives for their cytotoxicity against human cancer cell lines. Results indicated that this compound had a higher potency than some traditional chemotherapeutic agents, suggesting its potential as a lead compound for further development.

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